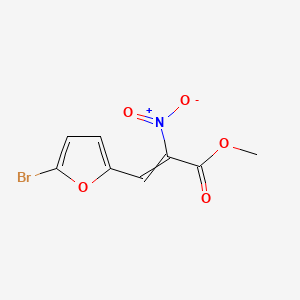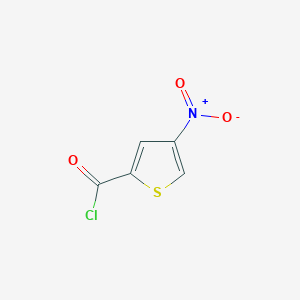
1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chlorosulfanyl group and a trifluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives, which can be achieved using trifluoromethyl iodide and a radical initiator such as mercury . The chlorosulfanyl group can be introduced through nucleophilic substitution reactions using appropriate chlorosulfanyl reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
化学反応の分析
Types of Reactions: 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorosulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. The chlorosulfanyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
- 1-(Chlorosulfanyl)-4-(fluoromethyl)benzene
- 1-(Chlorosulfanyl)-4-(methyl)benzene
- 1-(Chlorosulfanyl)-4-(trifluoromethyl)phenol
Comparison: 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the trifluoromethyl and chlorosulfanyl groups. The trifluoromethyl group imparts high metabolic stability and lipophilicity, making it distinct from compounds with only fluoromethyl or methyl groups .
特性
CAS番号 |
71947-62-1 |
|---|---|
分子式 |
C7H4ClF3S |
分子量 |
212.62 g/mol |
IUPAC名 |
[4-(trifluoromethyl)phenyl] thiohypochlorite |
InChI |
InChI=1S/C7H4ClF3S/c8-12-6-3-1-5(2-4-6)7(9,10)11/h1-4H |
InChIキー |
IHADUKZUSBCEAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)SCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)



